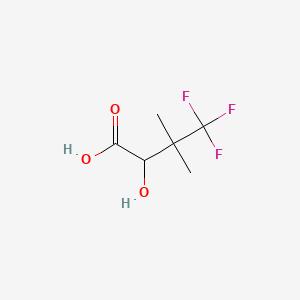

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid

Description

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated carboxylic acid featuring a hydroxyl group at the C2 position and geminal dimethyl groups at C2. The trifluoromethyl group at C4 imparts significant electron-withdrawing effects, enhancing acidity compared to non-fluorinated analogs. Key physicochemical data include elemental analysis (C 30.16%, H 3.23%, F 36.0%) and optical activity ([α]D = -15.0 for the (S)-enantiomer in ethanol) . Its methyl ester derivative exhibits distinct stereochemical behavior ([α]D = +21.0 in chloroform) and IR/NMR profiles (e.g., 3460 cm⁻¹ for O-H stretching, 1730 cm⁻¹ for ester C=O) .

Properties

Molecular Formula |

C6H9F3O3 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12) |

InChI Key |

PCSDXTGUQPNRRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(=O)O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].

Scientific Research Applications

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (CAS 939399-07-2)

This positional isomer shifts the dimethyl groups to C2, resulting in a molecular formula of C₆H₉F₃O₂, identical to the target compound. Key differences include:

- Functional Groups : Lacks the C2 hydroxyl group, reducing hydrogen-bonding capacity and acidity.

- Synthesis and Reactivity : The absence of a hydroxyl group simplifies esterification pathways compared to the target compound’s methyl ester derivatives .

- Applications : Used in agrochemical and pharmaceutical intermediates, leveraging the trifluoromethyl group’s metabolic stability .

Hydroxy-Substituted Analogs: (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

- Structural Differences : Lacks dimethyl groups at C3, altering steric hindrance and conformational flexibility.

- Optical Activity: The (S)-enantiomer shows [α]D = -15.0 (ethanol), identical to the target compound, suggesting similar stereochemical environments .

- Reactivity : The hydroxyl group at C3 (vs. C2 in the target compound) may influence intramolecular hydrogen bonding and nucleophilic reactivity .

Aromatic Derivatives: 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic Acid

- Applications : Likely used in materials science or as a ligand in catalysis due to its planar aromatic system .

Non-Fluorinated Analogs: 4-Benzoyl-3,3-dimethylbutanoic Acid

- Key Differences : Replaces the trifluoromethyl group with a benzoyl moiety, reducing electron-withdrawing effects.

- Reactivity : Pyrolysis studies show that geminal dimethyl groups at C3 retard bicyclic reaction pathways (e.g., [4.2.2] mechanisms) compared to unsubstituted analogs . This suggests the target compound’s 3,3-dimethyl groups may similarly stabilize intermediates or hinder cyclization.

Physicochemical and Reactivity Comparison Table

Biological Activity

4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can be represented as follows:

This structure features a trifluoromethyl group and a hydroxyl group that may contribute to its biological activity.

The biological activity of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in cells.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Modulation of Cell Signaling : There is evidence indicating that it may affect cell signaling pathways related to inflammation and apoptosis.

Anticancer Activity

Research indicates that 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid may have anticancer properties. A study demonstrated its effectiveness in reducing tumor growth in various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In animal models, the compound exhibited neuroprotective effects against neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal tissues.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity (2023) | Demonstrated a significant reduction in tumor size in xenograft models treated with the compound compared to controls. |

| Study 2 : Neuroprotection (2022) | Showed that administration of the compound reduced markers of oxidative stress in a mouse model of Alzheimer's disease. |

| Study 3 : Enzyme Inhibition (2021) | Reported that the compound inhibited key metabolic enzymes by up to 70%, leading to decreased energy production in cancer cells. |

Toxicity and Safety Profile

Preliminary toxicity studies suggest that 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are necessary to ascertain long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.